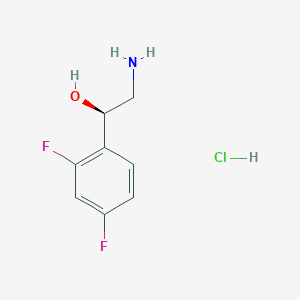

(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride” is a chemical compound with the molecular formula C8H10ClF2NO . It is also known as 2-(2,4-Difluorophenyl)ethanol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 8 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 1 nitrogen atom . The exact mass is 158.054321 .Physical And Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 206.5±25.0 °C at 760 mmHg . The flash point is 78.7±23.2 °C . The compound has a LogP value of 1.50, indicating its lipophilicity .Applications De Recherche Scientifique

Chiral Synthesis and Biocatalysis

Chiral amino alcohols, including structures similar to (1R)-2-Amino-1-(2,4-difluorophenyl)ethanol;hydrochloride, are key intermediates in the synthesis of various pharmaceutical agents. For example, the development of an enzymatic process for the preparation of chiral alcohols like (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol showcases the importance of these compounds. This process utilizes a ketoreductase (KRED) for the transformation, highlighting the potential for green chemistry applications in industrial settings due to high enantioselectivity and productivity (Guo et al., 2017).

Asymmetric Reduction

Research on the efficient biocatalytic preparation of optically pure enantiomers of related compounds, such as (R)-1-[4-(Trifluoromethyl)phenyl]ethanol, demonstrates the utility of recombinant E. coli in asymmetric reduction. This method improves yield and enantioselectivity, which is crucial for the production of high-value chiral intermediates used in pharmaceuticals (Chen et al., 2019).

Enhancements in Bioreductive Production

Mutations in ketoreductase enzymes, such as ChKRED20, have shown significant improvements in the activity and stability for the bioreductive production of chiral alcohols like (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol. These findings underscore the potential for engineered enzymes in streamlining the production of chiral intermediates for drug synthesis, offering insights into how similar approaches could optimize the synthesis of this compound (Zhao et al., 2017).

Biotransformation for Chiral Synthesis

The application of biotransformation using microbial cells for the synthesis of chiral intermediates, such as (R)-2-Chloro-1-(2,4-dichlorophenyl) ethanol, provides a sustainable alternative to traditional chemical synthesis. The use of Acinetobacter sp. for high stereoselectivity in the reduction of related compounds illustrates the potential for microbial biocatalysis in producing chiral alcohols with applications in antifungal and other pharmaceutical agents (Miao et al., 2019).

Propriétés

IUPAC Name |

(1R)-2-amino-1-(2,4-difluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMYLBZAGZDDI-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)[C@H](CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![Cyclopropyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2712192.png)

![1-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2712197.png)

![5-chloro-2-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2712202.png)

![7-(3-chloro-2-methylphenyl)-2-(2-chloro-6-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2712203.png)